molecular formula C12H22FN B13426416 12-Fluorododecanonitrile CAS No. 334-71-4

12-Fluorododecanonitrile

Cat. No.: B13426416
CAS No.: 334-71-4
M. Wt: 199.31 g/mol
InChI Key: CXKXDUIIHKJROU-UHFFFAOYSA-N
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Description

12-Fluorododecanonitrile is an organic compound characterized by the presence of a fluorine atom attached to a dodecanonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Fluorododecanonitrile typically involves the fluorination of dodecanonitrile. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 12-Fluorododecanonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products:

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated primary amines.

    Substitution: Various substituted fluorododecanonitrile derivatives.

Scientific Research Applications

12-Fluorododecanonitrile has found applications in several scientific research areas:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitriles and fluorinated compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.

Mechanism of Action

The mechanism by which 12-Fluorododecanonitrile exerts its effects is primarily through its interactions with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and enhance the lipophilicity of the compound, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

    12-Chlorododecanonitrile: Similar in structure but with a chlorine atom instead of fluorine.

    12-Bromododecanonitrile: Contains a bromine atom, leading to different reactivity and properties.

    12-Iodododecanonitrile: Iodine substitution results in distinct chemical behavior compared to fluorine.

Uniqueness: 12-Fluorododecanonitrile is unique due to the specific properties imparted by the fluorine atom. Fluorine’s high electronegativity and ability to form strong bonds make the compound more stable and often more reactive in certain chemical reactions compared to its halogenated counterparts. This uniqueness is leveraged in various applications, particularly in pharmaceuticals, where fluorine can significantly alter the pharmacokinetic and pharmacodynamic profiles of drug molecules.

Properties

CAS No.

334-71-4

Molecular Formula

C12H22FN

Molecular Weight

199.31 g/mol

IUPAC Name

12-fluorododecanenitrile

InChI

InChI=1S/C12H22FN/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-11H2

InChI Key

CXKXDUIIHKJROU-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC#N)CCCCCF

Origin of Product

United States

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